
Acetic acid, dichloromethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dichloromethoxy-, methyl ester is a chemical compound with the molecular formula C4H6Cl2O3. It is an ester derivative of acetic acid, where two chlorine atoms and one methoxy group are attached to the acetic acid backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloromethoxy-, methyl ester typically involves the esterification of dichloromethoxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dichloromethoxy-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce dichloromethoxyacetic acid and methanol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate reaction conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxylamine or ammonia.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Dichloromethoxyacetic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
Acetic acid, dichloromethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, dichloromethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems, releasing dichloromethoxyacetic acid and methanol. The released dichloromethoxyacetic acid can then interact with cellular components, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of dichloromethoxy.
Acetic acid, dichloro-, methyl ester: Similar structure but without the methoxy group.
Acetic acid, ethoxy-, methyl ester: Similar ester structure but with an ethoxy group.
Uniqueness
Acetic acid, dichloromethoxy-, methyl ester is unique due to the presence of both dichloro and methoxy groups, which impart distinct chemical properties and reactivity compared to other similar esters. This uniqueness makes it valuable in specific chemical reactions and industrial applications.
Properties
Molecular Formula |
C4H6Cl2O3 |
|---|---|
Molecular Weight |
172.99 g/mol |
IUPAC Name |
methyl 2-(dichloromethoxy)acetate |
InChI |
InChI=1S/C4H6Cl2O3/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
InChI Key |
CYOYPBKFQMTFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


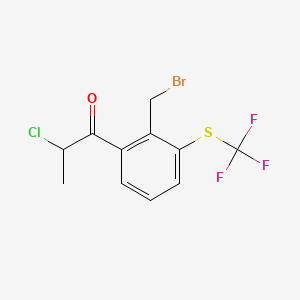
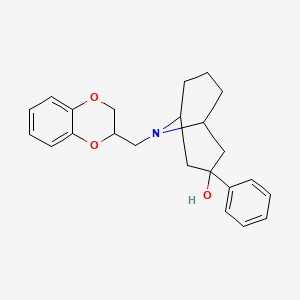
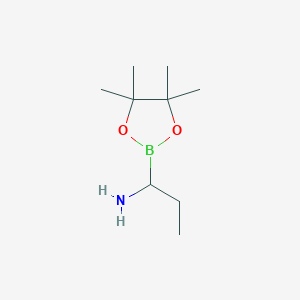
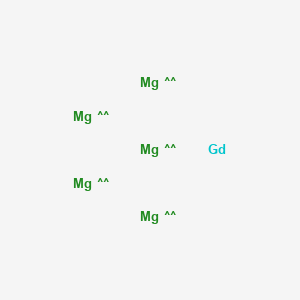
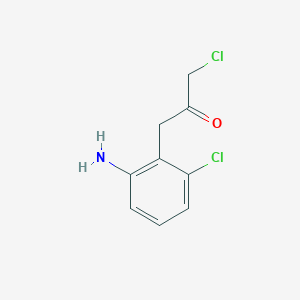

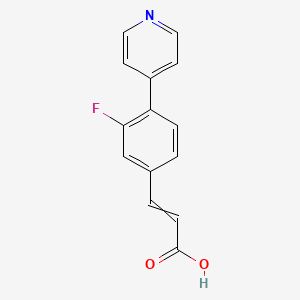
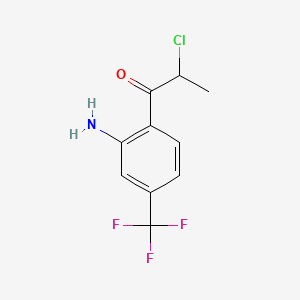
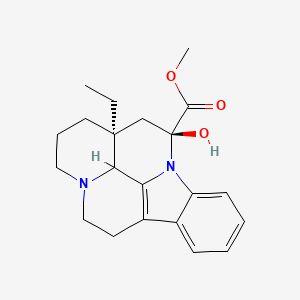
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
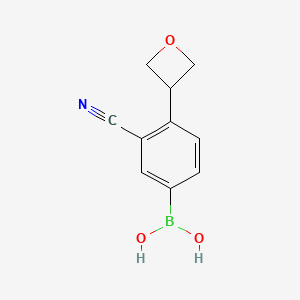
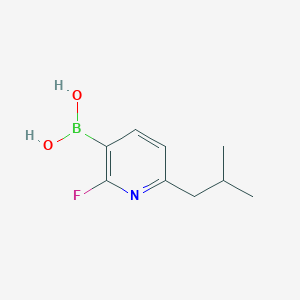
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
